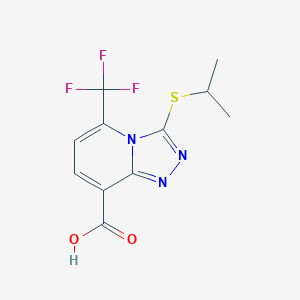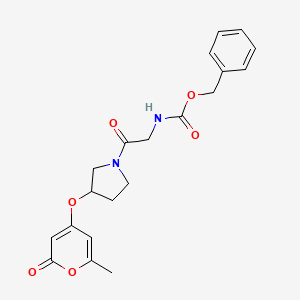![molecular formula C15H14FN5O B2622438 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide CAS No. 2034377-29-0](/img/structure/B2622438.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide, also known as TFP, is a small molecule inhibitor that has been widely used in scientific research. TFP is a potent inhibitor of heat shock protein 70 (Hsp70), a protein that plays a critical role in protein folding and cellular stress response.
Wirkmechanismus
Target of Action
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide is a compound that has been found to interact with several targets. It has been reported to act as an inverse agonist for RORγt , an inhibitor for PHD-1 , and also as an inhibitor for JAK1 and JAK2 . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction, respectively .
Mode of Action
The compound this compound interacts with its targets by binding to their active sites, thereby modulating their activities . For instance, as an inverse agonist for RORγt, it prevents the activation of this receptor, leading to a decrease in the transcription of RORγt-dependent genes . As an inhibitor for PHD-1, JAK1, and JAK2, it prevents these enzymes from performing their functions, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its targets. The inhibition of RORγt, PHD-1, JAK1, and JAK2 can affect various pathways, including immune response, oxygen sensing, and JAK-STAT signaling pathway . These changes can have downstream effects on cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and cell type. For instance, its action as an inverse agonist for RORγt can lead to a decrease in the transcription of RORγt-dependent genes, affecting the immune response . Its inhibition of PHD-1, JAK1, and JAK2 can affect cell proliferation, differentiation, and survival .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide in lab experiments is its specificity for Hsp70, which allows researchers to selectively target this protein. Another advantage is its ability to induce cellular stress response mechanisms, which can be useful for studying the effects of stress on cellular processes. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are several future directions for research on N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide. One direction is to investigate its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another direction is to explore its use in combination with other drugs or therapies to enhance its efficacy. Additionally, further research is needed to understand the mechanisms underlying its effects on viral replication and to determine its potential as an antiviral agent.
Synthesemethoden
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide can be synthesized using a multistep process that involves the reaction of 3-fluorobenzoyl chloride with 1,2,4-triazole-3-amine to form 3-fluorobenzoyl-1,2,4-triazole-3-amine. This intermediate is then reacted with 3-bromo-1-propanol to form N-(3-bromopropyl)-3-fluorobenzamide, which is subsequently reacted with sodium azide to form N-(3-azidopropyl)-3-fluorobenzamide. Finally, the azide group is reduced using palladium on carbon to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-fluorobenzamide has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting Hsp70, which is overexpressed in many types of cancer. In neurodegenerative disease research, this compound has been shown to protect neurons from damage caused by misfolded proteins, which are a hallmark of diseases such as Alzheimer's and Parkinson's. In infectious disease research, this compound has been shown to inhibit the replication of viruses such as dengue and Zika.
Eigenschaften
IUPAC Name |
3-fluoro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-13-5-1-4-12(7-13)14(22)17-6-2-3-11-8-18-15-19-10-20-21(15)9-11/h1,4-5,7-10H,2-3,6H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAKAQSSEWBYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2622355.png)

![1-(3,4-dimethylphenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2622357.png)

![N'-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-thiophenecarbohydrazide](/img/structure/B2622359.png)

![2-({1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2622363.png)
![N-(2-(dimethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622365.png)
![2-(cinnamylthio)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2622368.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-furamide](/img/structure/B2622370.png)
![1-[(3-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2622371.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-5-(2-oxo-2-piperidin-1-ylethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2622374.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2622377.png)